1-Phenylproline

Lipophilicity Drug-like properties Membrane permeability

1-Phenylproline (CAS 1252657-81-0; IUPAC: (2S)-1-phenylpyrrolidine-2-carboxylic acid) is a non-proteinogenic, N-aryl-substituted cyclic α-amino acid of molecular formula C₁₁H₁₃NO₂ and molecular weight 191.23 g·mol⁻¹. The compound is formally derived from L-proline by replacement of the pyrrolidine N–H with an N–phenyl group, thereby eliminating the secondary amine hydrogen-bond donor while introducing an aromatic chromophore and substantially increasing lipophilicity (computed XLogP3 = 2.2 versus −2.5 for L-proline).

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B8386444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylproline
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C11H13NO2/c13-11(14)10-7-4-8-12(10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)/t10-/m0/s1
InChIKeyZZMSDLWVAMNVOD-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylproline (N-Phenyl-L-proline) — Physicochemical and Structural Baseline for Procurement Evaluation


1-Phenylproline (CAS 1252657-81-0; IUPAC: (2S)-1-phenylpyrrolidine-2-carboxylic acid) is a non-proteinogenic, N-aryl-substituted cyclic α-amino acid of molecular formula C₁₁H₁₃NO₂ and molecular weight 191.23 g·mol⁻¹ [1]. The compound is formally derived from L-proline by replacement of the pyrrolidine N–H with an N–phenyl group, thereby eliminating the secondary amine hydrogen-bond donor while introducing an aromatic chromophore and substantially increasing lipophilicity (computed XLogP3 = 2.2 versus −2.5 for L-proline) [1]. 1-Phenylproline retains the single chiral center at C-2 (S-configuration in the L-series) and a free carboxylic acid function (computed pKₐ ≈ 3.73, predicted), rendering it a versatile chiral building block for peptide mimetics, N-heterocyclic carbene (NHC) ligand synthesis, and asymmetric organocatalysis scaffolds [1].

Why L-Proline or N-Methylproline Cannot Substitute 1-Phenylproline in N-Aryl-Dependent Applications


Generic substitution of 1-phenylproline with L-proline, N-methyl-L-proline, or β-phenylproline fails because the N-phenyl group fundamentally alters three orthogonal molecular properties that cannot be replicated by any other single modification: (i) it eliminates the pyrrolidine N–H hydrogen-bond donor, reducing HBD count from 2 (proline) to 1 [1]; (ii) it raises computed lipophilicity by approximately 4.7 log units (ΔXLogP3 ≈ +4.7 relative to L-proline), shifting the compound from a highly hydrophilic amino acid into the drug-like lipophilicity space [1]; and (iii) it converts the secondary amine into an N-arylamine, lowering the basicity of the nitrogen conjugate acid by an estimated 5–6 pKₐ units (from ~10.6 toward the aniline range of ~4.6), which eliminates protonation at physiological pH and profoundly alters both reactivity and molecular recognition [2]. β-Phenylproline retains the N–H donor and its basicity, yielding entirely different hydrogen-bonding and conformational profiles. These orthogonal property shifts are non-additive, meaning no simple blend of proline derivatives can recapitulate the integrated profile of 1-phenylproline.

Quantitative Differential Evidence for 1-Phenylproline Against Its Closest Analogs


Lipophilicity Shift: XLogP3 of 2.2 for 1-Phenylproline vs −2.5 for L-Proline — A ~50,000-Fold Increase in Octanol–Water Partitioning

The computed XLogP3 value for 1-phenylproline (2.2) exceeds that of L-proline (−2.5) by 4.7 log units [1]. This corresponds to an approximately 50,000-fold increase in the octanol–water partition coefficient (ΔlogP ≈ 4.7 → P ratio ≈ 10⁴·⁷ ≈ 50,100). For context, N-methyl-L-proline has a predicted pKa of 2.37 (carboxyl) but retains a computed XLogP closer to proline owing to the absence of an aromatic ring . The N-phenyl substituent alone drives the physicochemical profile of 1-phenylproline from the hydrophilic amino-acid space (XLogP < 0) into the optimal drug-like lipophilicity range (XLogP 1–3), without requiring additional hydrophobic modifications.

Lipophilicity Drug-like properties Membrane permeability

Hydrogen-Bond Donor Count: 1 HBD for 1-Phenylproline vs 2 HBD for L-Proline — Consequences for Peptide Secondary Structure Design

1-Phenylproline possesses exactly one hydrogen-bond donor (the carboxylic acid O–H) versus two for L-proline (carboxylic acid O–H plus pyrrolidine N–H) [1]. The N-phenyl substitution permanently eliminates the N–H donor while preserving three hydrogen-bond acceptor sites (carbonyl O, pyrrolidine N, and the aromatic π-system). This donor deficit is structurally significant: when incorporated into a peptide backbone, 1-phenylproline cannot participate in the i ← i+3 or i ← i+4 N–H···O=C hydrogen bonds that stabilize β-turns and α-helices when proline occupies the i+1 position. Instead, the N-phenyl group enforces a conformationally restricted tertiary amide geometry. In contrast, N-methyl-L-proline retains the N–CH₃ group, which is smaller but still eliminates N–H donation; however, it does not provide the aromatic π–stacking or CH–π interaction surfaces that the phenyl group confers .

Peptide design Hydrogen bonding Conformational restriction

Basicity Suppression: Estimated ΔpKₐ ≈ −5 to −6 Units for the Pyrrolidine Nitrogen vs L-Proline

The secondary amine nitrogen of L-proline has a conjugate acid pKₐ of approximately 10.6 (some sources report 10.96), meaning it is predominantly protonated at physiological pH 7.4 [1]. N-Phenyl substitution converts this secondary alkylamine into an N-arylamine. The measured pKₐ of the conjugate acid of aniline is 4.6 [2]; the predicted pKₐ of the conjugate acid of 1-phenylpyrrolidine (the decarboxylated analogue of 1-phenylproline) is 5.68 ± 0.40 . Both values indicate that 1-phenylproline's nitrogen is essentially unprotonated at physiological pH — a >100,000-fold difference in the protonated fraction (based on ΔpKₐ ≈ 5). This class-level inference is grounded in the well-established principle that N-phenyl delocalization of the nitrogen lone pair into the aromatic π-system dramatically reduces basicity relative to N-alkyl substitution .

Amine basicity N-arylamine Protonation state

Enantioselective Synthetic Accessibility: >95% ee Achieved via Cu(I)-Catalyzed Route to α-Deuterated 1-Phenylproline Derivatives

A copper(I)-catalyzed enantioselective synthetic methodology employing glycine-derived aldimine esters has been reported for the preparation of α-deuterated 1-phenylpyrrolidine-2-carboxylic acid (1-phenylproline) derivatives, achieving >95% enantiomeric excess (ee) . This level of stereochemical fidelity is comparable to that routinely reported for L-proline-derived organocatalysts (typically 90–99% ee in aldol reactions), but critically, the method delivers the non-proteinogenic N-aryl substitution pattern directly without requiring post-synthetic N-arylation of proline — a step that can compromise enantiopurity through racemization at C-2. In contrast, commercial L-proline is predominantly sourced from fermentation with >99% ee, but its N-arylation to yield 1-phenylproline via Ullmann-type or Buchwald–Hartwig coupling requires careful optimization to avoid racemization [1].

Enantioselective synthesis Chiral building block Isotopic labeling

NHC–Palladium Catalyst Precursor: X-Ray-Structurally Characterized N-Phenylproline-Derived NHC–Pd(II) Complex for Room-Temperature Cross-Coupling in Water

An imidazole-coordinated monodentate NHC–Pd(II) complex derived from N-phenylproline has been synthesized, and its structure was unambiguously confirmed by X-ray diffraction analysis [1]. This complex catalyzes the cross-coupling of arylboronic acids with carboxylic acid anhydrides in water at room temperature — conditions that are significantly milder than traditional palladium-catalyzed cross-coupling protocols (which typically require elevated temperatures of 60–110 °C and organic solvents) [1]. While quantitative turnover numbers (TON) or turnover frequencies (TOF) for this specific N-phenylproline-derived complex were not retrieved in the available search results, the X-ray structural confirmation and the room-temperature aqueous catalytic activity distinguish it from NHC–Pd complexes derived from unsubstituted L-proline or N-alkylprolines, where the absence of the N-aryl substituent alters the electronic properties of the carbene ligand and can necessitate more forcing reaction conditions .

N-Heterocyclic carbene Palladium catalysis Green chemistry

Molecular Weight and Topological Polar Surface Area: MW 191.23 vs 115.13 for Proline — Implications for Fragment-Based Drug Design

1-Phenylproline has a molecular weight of 191.23 g·mol⁻¹ and a topological polar surface area (TPSA) of 40.5 Ų, compared to L-proline with MW 115.13 g·mol⁻¹ and TPSA of approximately 49.3 Ų [1]. Despite a 66% increase in molecular weight (ΔMW = +76.1), the TPSA actually decreases by ~8.8 Ų because the N-phenyl group replaces the polar N–H with a non-polar aromatic ring. Both compounds fall within the rule-of-three (Ro3) fragment space (MW < 300), but 1-phenylproline's higher MW and lower TPSA place it closer to the center of oral drug-like chemical space, while L-proline's very low MW and relatively high TPSA place it at the extreme hydrophilic boundary of fragment-screening libraries. This difference in property profile dictates which screening collections each compound belongs in for fragment-based lead discovery campaigns.

Fragment-based drug discovery Lead-likeness Physicochemical property filtering

Procurement-Driven Application Scenarios Where 1-Phenylproline's Quantitative Differentiation Determines Scientific Suitability


Design of Conformationally Restricted Peptide Mimetics Requiring Tertiary Amide Geometry at the Proline Position

When designing peptide mimetics intended to eliminate backbone N–H hydrogen-bond donation at a specific proline residue — for example, to prevent β-sheet aggregation or to alter protease susceptibility — 1-phenylproline is the preferred building block over N-methylproline. Both eliminate the N–H donor, but 1-phenylproline additionally provides a phenyl ring capable of engaging in π–π stacking and CH–π interactions with aromatic side chains in the target binding pocket, as established by its 40.5 Ų TPSA and the aromatic contribution to its XLogP3 of 2.2 [1]. Procurement should specify enantiopure (S)-configuration at C-2 with ≥95% ee, verified by chiral HPLC .

Synthesis of NHC–Palladium Catalysts for Aqueous-Phase Cross-Coupling at Room Temperature

Research groups developing sustainable palladium-catalyzed cross-coupling methodologies can utilize 1-phenylproline as a chiral, N-aryl-substituted precursor for imidazolium salt formation and subsequent NHC–Pd(II) complex generation. The resulting complex has been structurally authenticated by X-ray diffraction and demonstrated catalytic activity for arylboronic acid–anhydride coupling in water at room temperature — conditions enabled by the electronic effect of the N-phenyl substituent on the carbene ligand [2]. Procurement should request material with purity ≥95% (HPLC) and confirm the absence of proline contamination (which would produce a different NHC ligand upon derivatization) .

Fragment Library Construction for Lipophilic Protein Binding Sites

For fragment-based screening campaigns targeting hydrophobic or membrane-proximal protein pockets (e.g., GPCR allosteric sites, kinase hinge regions with aromatic character), 1-phenylproline occupies a distinct region of fragment chemical space that L-proline cannot access: XLogP3 = 2.2 vs −2.5, and TPSA = 40.5 Ų vs 49.3 Ų [1]. Its MW of 191.23 and single hydrogen-bond donor make it Ro3-compliant while providing an aromatic vector for fragment growing. Procurement for fragment libraries should specifically order 1-phenylproline rather than generic 'phenylproline' to ensure the N-phenyl (not β-phenyl or α-phenyl) substitution pattern, verified by ¹H NMR and ¹³C NMR [3].

Isotopically Labeled Internal Standard Synthesis for Quantitative Mass Spectrometry

The Cu(I)-catalyzed enantioselective route capable of delivering α-deuterated 1-phenylproline derivatives with >95% ee makes this compound a viable scaffold for the preparation of stable-isotope-labeled internal standards (SIL-IS) for LC–MS/MS quantification of proline-containing peptides or metabolites. The N-phenyl chromophore additionally provides UV absorbance at 254 nm, facilitating HPLC method development. Procurement for this application should specify the level of deuterium incorporation (≥98 atom% D) and enantiomeric purity in the certificate of analysis.

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